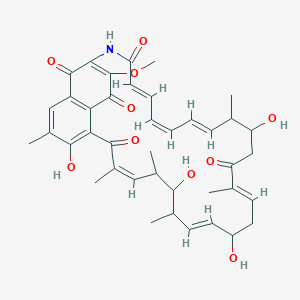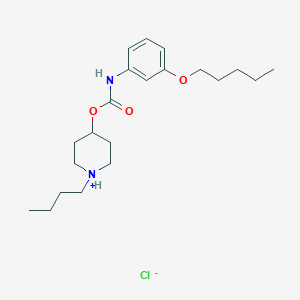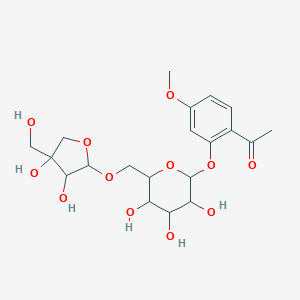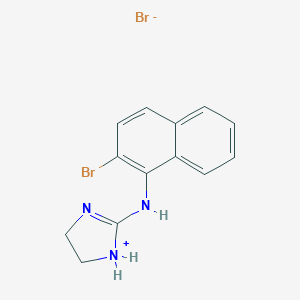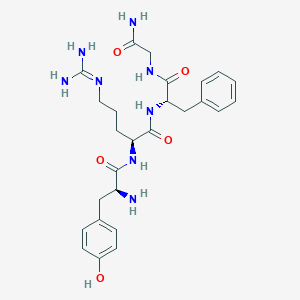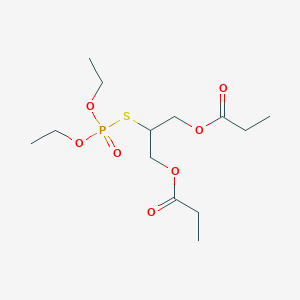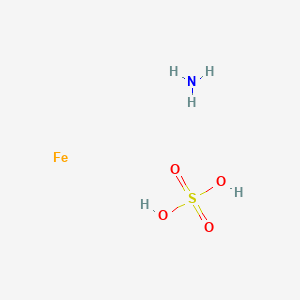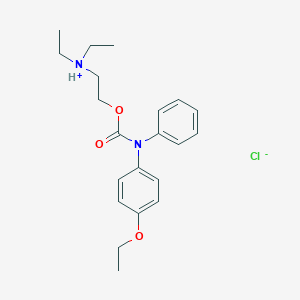
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, also known as procaine, is a local anesthetic drug that is used for pain relief during medical procedures. Procaine was first synthesized in 1905 by a German chemist, Alfred Einhorn. It has since been widely used in various medical fields, including dentistry, surgery, and obstetrics.
作用机制
Procaine works by blocking sodium channels in the nerve cells, which prevents the transmission of pain signals to the brain. This results in a temporary loss of sensation in the affected area. Procaine also has a vasodilatory effect, which increases blood flow to the affected area and enhances the delivery of nutrients and oxygen to the tissues.
Biochemical and Physiological Effects:
Procaine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Procaine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
实验室实验的优点和局限性
Procaine has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It also has a low toxicity profile, which makes it safe for use in animals and humans. However, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has some limitations for lab experiments. It has a relatively short duration of action, which may limit its usefulness in certain experiments. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride may have off-target effects that could confound the results of experiments.
未来方向
There are several future directions for the study of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride. One area of research is the development of new formulations of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride that can increase its duration of action and improve its efficacy. Another area of research is the exploration of the potential therapeutic applications of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride in the treatment of various medical conditions. Finally, there is a need for further research into the mechanisms of action of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride and its effects on cellular and molecular pathways.
合成方法
Procaine is synthesized by the reaction between para-aminobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The reaction results in the formation of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, which is 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride. The synthesis method of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride is relatively simple and has been optimized over the years to increase the yield and purity of the final product.
科学研究应用
Procaine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Procaine has also been used in the treatment of various medical conditions, including chronic pain, neuropathic pain, and cancer. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been used as a research tool to study the mechanisms of pain and inflammation.
属性
CAS 编号 |
100263-46-5 |
|---|---|
产品名称 |
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride |
分子式 |
C21H29ClN2O3 |
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-4-22(5-2)16-17-26-21(24)23(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
InChI 键 |
GPSKYSOIAXCOQF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
规范 SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
同义词 |
CARBANILIC ACID, p-ETHOXY-N-PHENYL-, 2-DIETHYLAMINOETHYL ESTER, MONOHY DROCHLORID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
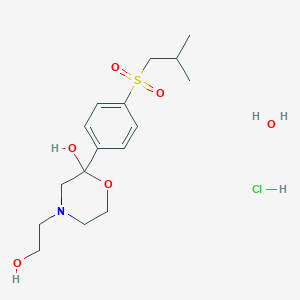


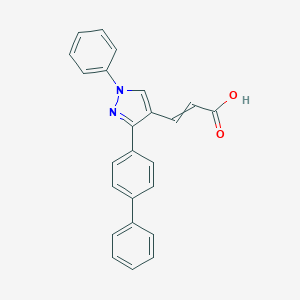
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
